molecular formula C20H19N5O4 B10998881 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B10998881
M. Wt: 393.4 g/mol
InChI Key: XOBFFDIAYFZGOF-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. These structures are often found in biologically active molecules and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Synthesis of the quinazolinone moiety: This can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Coupling of the two moieties: The final step involves coupling the benzimidazole and quinazolinone structures through a propanamide linker, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinazolinone rings.

    Reduction: Reduction reactions could target the carbonyl groups within the quinazolinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its therapeutic potential, particularly in oncology or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Quinazolinone derivatives: Studied for their anti-inflammatory and anticancer activities.

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is unique due to the combination of benzimidazole and quinazolinone moieties, which might confer a distinct set of biological activities and chemical reactivity.

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H19N5O4/c1-28-16-9-12-15(10-17(16)29-2)21-11-25(19(12)27)8-7-18(26)24-20-22-13-5-3-4-6-14(13)23-20/h3-6,9-11H,7-8H2,1-2H3,(H2,22,23,24,26)

InChI Key

XOBFFDIAYFZGOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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